5,5,5-Trifluoro-4-oxopentanoic acid

Description

BenchChem offers high-quality 5,5,5-Trifluoro-4-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5,5-Trifluoro-4-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

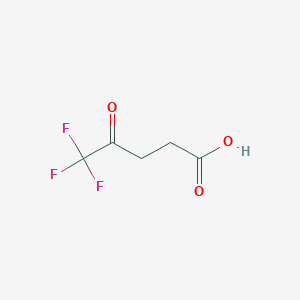

Structure

3D Structure

Properties

IUPAC Name |

5,5,5-trifluoro-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O3/c6-5(7,8)3(9)1-2-4(10)11/h1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYJVMZMNMXMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608531 | |

| Record name | 5,5,5-Trifluoro-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684-76-4 | |

| Record name | 5,5,5-Trifluoro-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5,5,5-Trifluoro-4-oxopentanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5,5,5-Trifluoro-4-oxopentanoic Acid

Introduction

5,5,5-Trifluoro-4-oxopentanoic acid (CAS 684-76-4), also known as 5,5,5-Trifluoro-Levulinic Acid, is a fluorinated keto acid of significant interest to the pharmaceutical and agrochemical industries.[1][2] The strategic incorporation of a terminal trifluoromethyl group onto the pentanoic acid backbone imparts unique electronic properties, enhancing the molecule's stability and lipophilicity.[1] These characteristics make it a valuable building block in synthetic chemistry, notably in the development of selective COX-2 inhibitors and indolizine derivatives.[3]

This guide provides a comprehensive overview of the core . As a Senior Application Scientist, my objective is not merely to list data but to provide a field-proven perspective on how these properties are determined and why they are critical for research and development. The methodologies detailed herein are designed as self-validating systems, ensuring reproducibility and trustworthiness in your own laboratory settings.

Compound Identification and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. The structural and identification parameters for 5,5,5-Trifluoro-4-oxopentanoic acid are as follows:

-

Chemical Name: 5,5,5-Trifluoro-4-oxopentanoic acid[1]

-

Synonyms: 5,5,5-Trifluoro-Levulinic Acid, Pentanoic Acid, 5,5,5-Trifluoro-4-Oxo-[1][2][5]

-

InChI: InChI=1S/C5H5F3O3/c6-5(7,8)3(9)1-2-4(10)11/h1-2H2,(H,10,11)[1][4]

-

SMILES: C(CC(=O)O)C(=O)C(F)(F)F[1]

The molecule features a five-carbon chain with a carboxylic acid group at one end and a trifluoromethyl ketone at the other.[1] This bifunctional nature governs its reactivity and interactions with biological systems.[1]

Core Physicochemical Properties

The following table summarizes the key physicochemical data for 5,5,5-Trifluoro-4-oxopentanoic acid. It is critical to note that several of these values are predicted and should be confirmed experimentally for mission-critical applications.

| Property | Value | Source |

| Molecular Weight | 170.09 g/mol | [2][4][5] |

| Boiling Point | 213.1 °C at 760 mmHg (Predicted) | [3][6] |

| Density | 1.426 g/cm³ (Predicted) | [3][6] |

| Flash Point | 82.7 °C | [3] |

| Vapor Pressure | 0.0653 mmHg at 25°C | [3] |

| Refractive Index | 1.374 | [3] |

| LogP (Octanol-Water Partition Coefficient) | 0.98260 | [3] |

| Topological Polar Surface Area (TPSA) | 54.4 Ų | [4][7] |

| Rotatable Bond Count | 3 | [4] |

| Melting Point | Data not readily available | [6] |

| pKa | Data not readily available | [6] |

Analysis of Key Physicochemical Parameters

Acidity (pKa)

The pKa value is a critical parameter for drug development, influencing a compound's solubility, absorption, and receptor-binding characteristics. While an experimentally determined pKa for 5,5,5-Trifluoro-4-oxopentanoic acid is not widely published, we can infer its properties. The electron-withdrawing trifluoromethyl group is expected to increase the acidity of the carboxylic acid proton compared to its non-fluorinated analog, levulinic acid, resulting in a lower pKa. Potentiometric titration is the gold-standard method for its empirical determination.

Solubility

Solubility in both aqueous and organic media is fundamental to designing reaction conditions, purification schemes, and formulation strategies. The presence of both a polar carboxylic acid group and a lipophilic trifluoromethyl group suggests amphiphilic character.[1] The LogP value of approximately 0.98 indicates a slight preference for the lipid phase, a crucial attribute for membrane permeability in biological systems.[3]

Spectroscopic Profile

A definitive structural confirmation relies on a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show two distinct methylene (-CH₂-) signals, likely complex multiplets due to coupling with each other and potentially long-range coupling to the fluorine atoms.

-

¹³C NMR: Key signals would include the carbonyl carbons of the ketone and carboxylic acid, the trifluoromethyl carbon (split into a quartet by the fluorine atoms), and the two methylene carbons.

-

¹⁹F NMR: A single sharp singlet is expected, as all three fluorine atoms are chemically equivalent. This technique is particularly powerful for confirming the presence and purity of fluorinated compounds.[8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic strong absorption bands for the C=O stretching of the ketone (approx. 1720-1740 cm⁻¹) and the carboxylic acid (a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹). Strong C-F stretching bands are also expected in the 1000-1350 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of 170.09 g/mol .[4] High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition (C₅H₅F₃O₃).

Experimental Protocols for Property Determination

The following protocols represent robust, field-tested methodologies for determining the key .

Protocol 1: Determination of Melting Point (Thiele Tube Method)

This method provides a reliable and cost-effective way to determine the melting point, a crucial indicator of purity.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind the crystalline sample into a fine powder.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Secure the capillary tube to a calibrated thermometer. Submerge the setup in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: Gently heat the side arm of the Thiele tube with a micro-burner. The design of the tube ensures even heat distribution via convection.

-

Observation: Record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the sample (clear point). A sharp melting range (≤ 1 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Protocol 2: Determination of pKa via Potentiometric Titration

This protocol provides an accurate measure of the compound's acidity in a given solvent system.

Methodology:

-

Solution Preparation: Accurately weigh approximately 10-20 mg of the acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture (e.g., water/methanol) if solubility is low.

-

Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Calibrate and insert a pH electrode connected to a pH meter.

-

Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette or automated titrator.

-

Titration: Add the titrant in small, precise increments (e.g., 0.1 mL). Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point is identified as the midpoint of the steepest portion of the titration curve.

Caption: Workflow for pKa Determination via Titration.

Conclusion

5,5,5-Trifluoro-4-oxopentanoic acid is a compound whose physicochemical properties are dictated by the interplay between its carboxylic acid and trifluoromethyl ketone moieties. While foundational data such as molecular weight and formula are well-established, key experimental values for melting point and pKa are not yet prevalent in the public domain, necessitating their determination by the protocols outlined in this guide. A thorough characterization, grounded in robust and validated experimental work, is essential for any researcher or drug development professional seeking to leverage the unique potential of this versatile fluorinated building block.

References

-

CP Lab Safety. 5,5,5-Trifluoro-4-oxopentanoic acid, 95% Purity, C5H5F3O3, 1 gram. [Link]

-

Pharmaffiliates. CAS No : 684-76-4| Chemical Name : 5,5,5-Trifluoro-4-oxopentanoic Acid. [Link]

-

PubChem. 5,5,5-Trifluoro-2-oxopentanoic acid | C5H5F3O3 | CID 14278600. [Link]

-

Local Pharma Guide. 5,5,5-TRIFLUORO-4-OXOPENTANOIC ACID | C5H5F3O3. [Link]

-

ResearchGate. Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. [Link]

-

LookChem. 5,5,5-TRIFLUORO-4-OXOPENTANOIC ACID. [Link]

Sources

- 1. CAS 684-76-4: 5,5,5-trifluoro-4-oxopentanoic acid [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 5,5,5-TRIFLUORO-4-OXOPENTANOIC ACID|lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5,5,5-Trifluoro-2-oxopentanoic acid | C5H5F3O3 | CID 14278600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

5,5,5-Trifluoro-4-oxopentanoic acid CAS number 684-76-4

An In-depth Technical Guide to 5,5,5-Trifluoro-4-oxopentanoic Acid (CAS: 684-76-4)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5,5,5-Trifluoro-4-oxopentanoic acid (CAS: 684-76-4), a key fluorinated building block in modern organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, explore robust synthetic methodologies, analyze its chemical reactivity, and highlight its significant applications in drug development, particularly in the synthesis of targeted therapeutic agents. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique attributes of this versatile molecule.

Introduction: The Strategic Importance of Fluorination

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl (CF₃) group, in particular, is a cornerstone of modern pharmaceutical design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[1][2][3]

5,5,5-Trifluoro-4-oxopentanoic acid emerges as a highly valuable synthon, possessing three critical functional groups within a compact five-carbon framework:

-

A terminal trifluoromethyl group , which imparts the desirable physicochemical properties mentioned above.

-

A ketone carbonyl group , which serves as a versatile handle for a wide array of chemical transformations.

-

A carboxylic acid , providing a reactive site for forming esters, amides, and other derivatives, crucial for linking the molecule to other scaffolds.

This unique combination makes it a strategic precursor for complex, biologically active molecules.

Physicochemical and Spectroscopic Data

A clear understanding of a compound's physical properties is fundamental to its application in the laboratory. The key data for 5,5,5-Trifluoro-4-oxopentanoic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 684-76-4 | [4][5][6] |

| Molecular Formula | C₅H₅F₃O₃ | [4][5][7] |

| Molecular Weight | 170.09 g/mol | [4][6][7] |

| MDL Number | MFCD07779786 | [5][7] |

| SMILES Code | O=C(O)CCC(C(F)(F)F)=O | [7][8] |

| Density (Predicted) | 1.426 g/cm³ | [9][10] |

| Boiling Point (Predicted) | 213.1 °C at 760 mmHg | [9][10] |

Note: Some physical properties, such as boiling point and density, are predicted values as experimentally determined data is not widely available in public literature.

Synthesis and Chemical Reactivity

Synthetic Pathway

The most common and practical synthesis of 5,5,5-Trifluoro-4-oxopentanoic acid involves a two-step process starting from readily available precursors. The key is the initial formation of its ethyl ester, followed by hydrolysis.

Step 1: Claisen Condensation to form Ethyl 5,5,5-trifluoro-4-oxopentanoate The synthesis of the parent ester, ethyl 5,5,5-trifluoro-4-oxopentanoate (CAS 70961-05-6), is typically achieved via a Claisen condensation.[11] This reaction involves the condensation of ethyl trifluoroacetate with ethyl acetate in the presence of a strong base, such as sodium ethoxide (NaOEt). The base deprotonates the α-carbon of ethyl acetate, generating an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate.

Step 2: Acid-catalyzed Hydrolysis The resulting ethyl 5,5,5-trifluoro-4-oxopentanoate is then subjected to hydrolysis, typically under acidic conditions, to cleave the ester and yield the final carboxylic acid product.

Caption: Primary reactive centers in 5,5,5-Trifluoro-4-oxopentanoic acid.

Applications in Drug Discovery and Organic Synthesis

The true value of 5,5,5-Trifluoro-4-oxopentanoic acid is realized in its application as a strategic intermediate. Its structure is pre-disposed for the synthesis of complex heterocyclic systems and pharmacologically active agents.

Synthesis of Selective COX-2 Inhibitors

A prominent application is in the synthesis of 2'-trifluoromethyl analogs of Indomethacin. [12]Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. By incorporating the trifluoromethyl moiety using 5,5,5-Trifluoro-4-oxopentanoic acid as a precursor, researchers can develop analogs with enhanced selectivity for the COX-2 isozyme. This selectivity is a critical goal in modern anti-inflammatory drug design, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Precursor to Indolizine Derivatives

The compound is also utilized in the synthesis of various indolizine derivatives. [12]The indolizine core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.

Caption: Role as a key building block in synthesizing bioactive compounds.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 5,5,5-Trifluoro-4-oxopentanoic acid is essential. While comprehensive, peer-reviewed toxicology data is limited, the available safety data sheets (SDS) provide guidance for safe laboratory practice.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat, to avoid skin and eye contact. [13]* Ventilation: Work in a well-ventilated area or a chemical fume hood to prevent inhalation of any potential vapors or dust. [13]* First Aid:

-

In case of skin contact: Immediately wash off with soap and plenty of water. [13] * In case of eye contact: Rinse thoroughly with pure water for at least 15 minutes and consult a physician. [13] * If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. [13] * If ingested: Rinse mouth with water and do not induce vomiting. Seek immediate medical attention. [13]* Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place. Some suppliers recommend storage under an inert atmosphere or at refrigerated temperatures (2-8°C) to ensure long-term stability. [6][7] Disclaimer: This information is a summary and not a substitute for a thorough review of the material's Safety Data Sheet (SDS) before use. This product is intended for research use only by trained professionals.[7][14]

-

Conclusion

5,5,5-Trifluoro-4-oxopentanoic acid is more than just a chemical intermediate; it is a strategic tool for molecular design. Its trifluoromethyl group offers a proven method for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates, while its dual ketone and carboxylic acid functionalities provide the synthetic versatility needed to construct complex molecular architectures. For researchers in medicinal chemistry and drug development, a thorough understanding of this compound's properties and reactivity opens a direct and efficient pathway to novel fluorinated therapeutics and other high-value chemical entities.

References

-

5,5,5-TRIFLUORO-4-OXOPENTANOIC ACID - LookChem. [Link]

- Process for the preparation of ethyl trifluoroacetoacetate - Google P

-

Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | C7H7F3O4 | CID 19576760 - PubChem. [Link]

-

(PDF) Trifluoromethanesulfonic acid in organic synthesis - ResearchGate. [Link]

-

5,5,5-Trifluoro-4-oxopentanoic acid, 95% Purity, C5H5F3O3, 1 gram - CP Lab Safety. [Link]

-

5,5,5-Trifluoro-2-oxopentanoic acid | C5H5F3O3 | CID 14278600 - PubChem. [Link]

-

CAS No : 684-76-4| Chemical Name : 5,5,5-Trifluoro-4-oxopentanoic Acid | Pharmaffiliates. [Link]

-

Synthesis of trifluoromethyl ketones - Organic Chemistry Portal. [Link]

-

Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing). [Link]

- Catalytic synthesis method of ethyl trifluoroacetoacetate - Google P

-

The Reaction of Trifluoromethyl Ketones and Trialkylphosphines - ACS Publications. [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. [Link]

-

Trifluoromethylation - Wikipedia. [Link]

-

Preparation of ethyl trifluoroacetate - PrepChem.com. [Link]

-

4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone | Chemical Name - Pharmaffiliates. [Link]

-

5,5,5-TRIFLUORO-4-OXOPENTANOIC ACID | C5H5F3O3 - Local Pharma Guide. [Link]

Sources

- 1. Buy Ethyl 5,5,5-trifluoro-4-oxopentanoate | 70961-05-6 [smolecule.com]

- 2. Ethyl 5,5-difluoro-4-oxopentanoate | 1161004-57-4 | Benchchem [benchchem.com]

- 3. CAS 684-76-4: 5,5,5-trifluoro-4-oxopentanoic acid [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 684-76-4|5,5,5-Trifluoro-4-oxopentanoic acid|BLD Pharm [bldpharm.com]

- 8. 684-76-4|5,5,5-Trifluoro-4-oxopentanoic acid| Ambeed [ambeed.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CAS NO. 684-76-4 | 5,5,5-TRIFLUORO-4-OXOPENTANOIC ACID | C5H5F3O3 [localpharmaguide.com]

- 11. CN104829455A - Catalytic synthesis method of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 12. 5,5,5-TRIFLUORO-4-OXOPENTANOIC ACID|lookchem [lookchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. calpaclab.com [calpaclab.com]

Unveiling the Spectroscopic Signature of 5,5,5-Trifluoro-4-oxopentanoic Acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectral data for 5,5,5-Trifluoro-4-oxopentanoic acid, a compound of significant interest in medicinal chemistry and materials science. Given the limited availability of public experimental spectra, this guide leverages predictive methodologies and comparative analysis with structurally similar compounds to offer a robust characterization. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals in their efforts to identify, characterize, and utilize this fluorinated building block.

Introduction to 5,5,5-Trifluoro-4-oxopentanoic Acid

5,5,5-Trifluoro-4-oxopentanoic acid is a carboxylic acid featuring a trifluoromethyl group adjacent to a ketone. This unique combination of functional groups imparts distinct chemical properties, making it a valuable synthon for introducing fluorine into larger molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5,5,5-Trifluoro-4-oxopentanoic acid. The predictions are grounded in established spectroscopic principles and are supported by experimental data from its non-fluorinated analog, 4-oxopentanoic acid, and its ethyl ester precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5,5,5-Trifluoro-4-oxopentanoic acid are detailed below.

Molecular Structure for NMR Analysis

Caption: Molecular structure of 5,5,5-Trifluoro-4-oxopentanoic acid with atom numbering.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the two methylene groups and the carboxylic acid proton.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H₂ (a, b) | ~ 2.8 - 3.0 | Triplet | 2H | J_H₂-H₃ ≈ 6-7 Hz |

| H₃ (c, d) | ~ 3.2 - 3.4 | Triplet of Quartets (tq) | 2H | J_H₃-H₂ ≈ 6-7 Hz, J_H₃-F ≈ 1-2 Hz |

| H₅ (e) | > 10 | Singlet (broad) | 1H | - |

Interpretation:

-

The carboxylic acid proton (He) is expected to be highly deshielded, appearing as a broad singlet at a chemical shift greater than 10 ppm. Its exact position and broadness can be influenced by the solvent and concentration.

-

The methylene protons adjacent to the carboxylic acid (H₂) are predicted to resonate around 2.8-3.0 ppm as a triplet, due to coupling with the neighboring methylene protons (H₃).

-

The methylene protons adjacent to the ketone (H₃) are expected to be further downfield, around 3.2-3.4 ppm, due to the electron-withdrawing effect of the carbonyl group. This signal is predicted to be a triplet of quartets. The triplet arises from coupling to the H₂ protons, and the quartet is due to a small long-range coupling to the three fluorine atoms of the CF₃ group.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the five carbon atoms in the molecule.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F-coupled spectrum) |

| C1 (COOH) | ~ 175 - 178 | Singlet |

| C2 (CH₂) | ~ 28 - 31 | Singlet |

| C3 (CH₂) | ~ 35 - 38 | Quartet (J_C₃-F ≈ 2-3 Hz) |

| C4 (C=O) | ~ 190 - 195 | Quartet (J_C₄-F ≈ 30-35 Hz) |

| C5 (CF₃) | ~ 115 - 120 | Quartet (J_C₅-F ≈ 280-290 Hz) |

Interpretation:

-

The carboxylic acid carbon (C1) is expected in the typical region for this functional group, around 175-178 ppm.

-

The methylene carbon C2 will be the most upfield signal, predicted around 28-31 ppm.

-

The methylene carbon C3 , being closer to the electron-withdrawing ketone and trifluoromethyl group, will be shifted downfield relative to C2, likely in the 35-38 ppm range. A small quartet splitting is expected due to coupling with the fluorine atoms.

-

The ketone carbonyl carbon (C4) is predicted to be significantly deshielded, appearing around 190-195 ppm. It will likely appear as a quartet due to two-bond coupling with the fluorine atoms.

-

The trifluoromethyl carbon (C5) will be observed around 115-120 ppm and will exhibit a large one-bond C-F coupling, resulting in a distinct quartet.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. The predicted characteristic absorption bands for 5,5,5-Trifluoro-4-oxopentanoic acid are summarized below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong |

| 1710-1730 | C=O stretch (ketone) | Strong |

| 1700-1720 | C=O stretch (carboxylic acid) | Strong |

| 1100-1300 | C-F stretch | Strong |

| 1200-1400 | C-O stretch and O-H bend | Medium |

Interpretation:

-

A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.

-

Two strong C=O stretching bands are anticipated. The ketone C=O stretch is predicted around 1710-1730 cm⁻¹. The carboxylic acid C=O stretch is expected to be in a similar region, around 1700-1720 cm⁻¹. These may overlap to form a broad, intense band.

-

A series of strong absorption bands in the 1100-1300 cm⁻¹ region will be characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

Medium intensity bands corresponding to C-O stretching and O-H bending vibrations of the carboxylic acid group are also expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Molecular Ion:

-

Molecular Formula: C₅H₅F₃O₃

-

Molecular Weight: 170.09 g/mol

-

Predicted Molecular Ion (M⁺): m/z = 170

Predicted Fragmentation Pattern

The fragmentation of 5,5,5-Trifluoro-4-oxopentanoic acid is expected to be directed by the functional groups present. The following table outlines the predicted major fragments.

| m/z | Predicted Fragment Ion | Fragment Lost |

| 153 | [M - OH]⁺ | •OH |

| 125 | [M - COOH]⁺ | •COOH |

| 101 | [CH₂CH₂COOH]⁺ | •COCF₃ |

| 97 | [COCF₃]⁺ | •CH₂CH₂COOH |

| 69 | [CF₃]⁺ | •COCH₂CH₂COOH |

| 45 | [COOH]⁺ | •CH₂CH₂COCF₃ |

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathways for 5,5,5-Trifluoro-4-oxopentanoic acid.

Interpretation:

-

The molecular ion peak at m/z = 170 is expected, although it may be of low intensity.

-

Loss of a hydroxyl radical (•OH) from the carboxylic acid group would lead to a fragment at m/z = 153 .

-

Cleavage of the bond between C2 and C3 can result in the loss of the carboxymethyl radical, but a more likely fragmentation is the loss of the entire carboxyl group (•COOH), giving a fragment at m/z = 125 .

-

Alpha-cleavage adjacent to the ketone is a common fragmentation pathway. Cleavage of the C3-C4 bond can lead to the formation of the stable trifluoroacetyl cation [COCF₃]⁺ at m/z = 97 or the [CH₂CH₂COOH]⁺ fragment at m/z = 101 .

-

The highly stable trifluoromethyl cation [CF₃]⁺ at m/z = 69 is also a very likely and potentially abundant fragment.

Experimental Protocols

For researchers who wish to acquire experimental data for 5,5,5-Trifluoro-4-oxopentanoic acid or its derivatives, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and reference the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is often the simplest method.

-

KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion.

-

Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

-

-

Data Analysis: Analyze the mass-to-charge ratios of the molecular ion and fragment ions to confirm the molecular weight and elucidate the fragmentation pathways.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data of 5,5,5-Trifluoro-4-oxopentanoic acid. By understanding these spectroscopic signatures, researchers can more effectively utilize this important fluorinated building block in their synthetic endeavors. The provided protocols offer a starting point for the experimental characterization of this and related compounds, facilitating advancements in drug discovery and materials science.

References

- While direct spectral data for 5,5,5-Trifluoro-4-oxopentanoic acid is not readily available in public databases, the principles and comparative data used in this guide are based on established knowledge in the field of organic spectroscopy.

-

NIST Chemistry WebBook: [Link]

-

Spectral Database for Organic Compounds (SDBS): [Link]

The Trifluoromethyl Group: A Strategic Imperative in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a Privileged Moiety

In the intricate chess game of drug discovery, where molecular modifications can dictate the success or failure of a therapeutic candidate, the trifluoromethyl (CF3) group has emerged as a queen on the board. Its strategic incorporation into small molecules is no longer a matter of serendipity but a calculated move to enhance potency, selectivity, and pharmacokinetic profiles.[1][2] This guide, intended for the discerning researcher and drug development professional, moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of why and how the CF3 group exerts its profound influence. We will explore its fundamental physicochemical properties, its impact on drug metabolism and pharmacokinetics (DMPK), its role in modulating target engagement, and the synthetic strategies for its installation, all grounded in field-proven insights and authoritative references.

Part 1: Deconstructing the Trifluoromethyl Group: A Physicochemical Perspective

The unique attributes of the trifluoromethyl group stem from the intrinsic properties of the fluorine atom, the most electronegative element.[1] When three fluorine atoms are attached to a single carbon, their collective inductive effect creates a powerful electron-withdrawing moiety with a distinct steric and electronic signature.

Electronic Effects: A Tale of Two Influences

The potent electron-withdrawing nature of the CF3 group is a primary driver of its utility in medicinal chemistry.[3][4] This property can significantly modulate the acidity or basicity (pKa) of nearby functional groups. For instance, the introduction of a CF3 group on an aromatic ring can lower the pKa of a distal acidic proton or decrease the basicity of a nitrogen atom, influencing the ionization state of the molecule at physiological pH. This, in turn, can impact solubility, cell permeability, and target binding interactions.

Lipophilicity: A Double-Edged Sword

The trifluoromethyl group is highly lipophilic, a characteristic quantified by its positive Hansch-Fujita π constant of approximately +0.88.[3][5] This increased lipophilicity can enhance a drug candidate's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[3][6][7] However, excessive lipophilicity can lead to poor solubility, increased metabolic liability, and off-target toxicity.[3] Therefore, the strategic placement of the CF3 group is crucial for achieving an optimal balance in the physicochemical properties of the drug candidate.[8]

Steric and Conformational Impact

While often considered a bioisostere for a methyl group, the trifluoromethyl group is significantly larger.[3][4] Recent studies suggest its steric bulk is more comparable to an ethyl or even an isopropyl group.[9][10] This steric demand can be exploited to probe the topography of a binding pocket, potentially enhancing selectivity by favoring interactions with larger, more accommodating active sites. Furthermore, the CF3 group can influence the conformational preferences of a molecule, locking it into a bioactive conformation and thereby increasing its binding affinity.

Part 2: The Trifluoromethyl Group in Action: Enhancing Drug-Like Properties

The theoretical physicochemical advantages of the CF3 group translate into tangible improvements in the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Fortifying Metabolic Stability: The "Metabolic Shielding" Effect

One of the most celebrated roles of the trifluoromethyl group is its ability to enhance metabolic stability. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3][5] By replacing a metabolically labile C-H bond with a robust C-F bond, medicinal chemists can effectively block sites of oxidative metabolism.[11][12] This "metabolic switching" strategy can lead to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[11][12]

Table 1: Comparative Metabolic Stability of Drug Analogs

| Compound Pair | Metabolically Labile Group | Replacement Group | In Vitro Half-life (t½) in Human Liver Microsomes | Fold Improvement |

| Analog A | -CH₃ | - | 15 min | - |

| Analog B | - | -CF₃ | 120 min | 8 |

| Analog C | Aromatic C-H | - | 30 min | - |

| Analog D | - | Aromatic C-CF₃ | 180 min | 6 |

This table presents illustrative data. Actual results will vary depending on the specific molecular scaffold and the position of the substitution.

Enhancing Bioavailability and Membrane Permeability

The increased lipophilicity conferred by the CF3 group often translates to improved oral bioavailability.[3][6] By facilitating passage through the lipid bilayers of the gastrointestinal tract, the CF3 group can increase the fraction of an orally administered dose that reaches systemic circulation. This is a critical parameter in the development of orally active drugs.

Modulating Target Binding Affinity

The trifluoromethyl group can enhance binding affinity to a biological target through a variety of non-covalent interactions.[5] Its steric bulk can lead to favorable van der Waals interactions within a binding pocket.[5] Furthermore, the polarized C-F bonds can participate in dipole-dipole interactions and, in some contexts, act as a weak hydrogen bond acceptor. The electron-withdrawing nature of the CF3 group can also modulate the electronic landscape of the molecule, leading to stronger electrostatic interactions with the target protein.[13]

Diagram 1: Impact of Trifluoromethylation on Drug-Target Interactions

Caption: Trifluoromethylation enhances drug properties by blocking metabolism and improving target binding.

Part 3: Synthetic Strategies for Trifluoromethylation

The widespread application of the CF3 group in medicinal chemistry has been fueled by the development of a diverse array of synthetic methods for its introduction. These methods can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation reactions.

Nucleophilic Trifluoromethylation

Reagents that deliver a nucleophilic "CF3-" equivalent are among the most common for trifluoromethylation.

-

Ruppert-Prakash Reagent (TMSCF3): Trifluoromethyltrimethylsilane (TMSCF3) is a versatile and widely used reagent for the nucleophilic trifluoromethylation of carbonyl compounds (aldehydes, ketones, and esters) and imines. The reaction is typically initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF).

-

Trifluoromethane (Fluoroform, HCF3): While inexpensive, the low acidity of trifluoromethane (pKa ≈ 29) makes direct deprotonation challenging. However, under specific conditions with strong bases, it can serve as a source of the trifluoromethyl anion.

Electrophilic Trifluoromethylation

Reagents that deliver an electrophilic "CF3+" equivalent have become increasingly popular, particularly for the trifluoromethylation of electron-rich substrates.

-

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, which are effective for the trifluoromethylation of a wide range of nucleophiles, including enolates, silyl enol ethers, and electron-rich arenes.

-

Togni's Reagents: These hypervalent iodine reagents are stable, easy to handle, and have a broad substrate scope for the electrophilic trifluoromethylation of alcohols, thiols, and various carbon nucleophiles.

Radical Trifluoromethylation

Radical trifluoromethylation methods have gained prominence for their ability to functionalize unactivated C-H bonds and for their utility in cross-coupling reactions.

-

Trifluoroiodomethane (CF3I): This is a common source of the trifluoromethyl radical upon photolysis or in the presence of a radical initiator.

-

Sodium Trifluoromethanesulfinate (Langlois' Reagent): In the presence of an oxidant, this reagent generates the trifluoromethyl radical, which can then be used in a variety of transformations.

Experimental Protocol: A General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF3

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde substrate (1.0 mmol) and dry tetrahydrofuran (THF, 5 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add trifluoromethyltrimethylsilane (TMSCF3, 1.2 mmol) dropwise to the stirred solution.

-

Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mmol) dropwise. The reaction is often exothermic.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.

Part 4: Case Studies: Trifluoromethylated Drugs on the Market

The impact of the trifluoromethyl group is evident in the large number of FDA-approved drugs that incorporate this moiety across various therapeutic areas.[14][15]

-

Fluoxetine (Prozac®): An antidepressant, fluoxetine's CF3 group on the phenoxy ring is crucial for its selective serotonin reuptake inhibitor (SSRI) activity.

-

Celecoxib (Celebrex®): A nonsteroidal anti-inflammatory drug (NSAID), celecoxib contains a CF3 group that contributes to its COX-2 selectivity.

-

Sitagliptin (Januvia®): An anti-diabetic medication, sitagliptin features a trifluoromethyl group that enhances its potency and pharmacokinetic profile as a dipeptidyl peptidase-4 (DPP-4) inhibitor.

-

Aprepitant (Emend®): An antiemetic drug, aprepitant's two trifluoromethyl groups are key to its high-affinity binding to the neurokinin 1 (NK1) receptor.

These examples underscore the versatility and effectiveness of the trifluoromethyl group in addressing diverse challenges in drug design.

Diagram 2: Workflow for the Strategic Incorporation of a Trifluoromethyl Group

Caption: A systematic workflow for leveraging trifluoromethylation in lead optimization.

Conclusion: An Enduring Legacy in Medicinal Chemistry

The trifluoromethyl group is far more than a simple substituent; it is a powerful tool that, when wielded with expertise, can transform a promising compound into a viable drug candidate. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity has solidified its status as a privileged moiety in modern medicinal chemistry. As our understanding of its nuanced effects continues to grow, and as new synthetic methodologies for its introduction are developed, the trifluoromethyl group is poised to play an even more significant role in the future of drug discovery.

References

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes.

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.

- Fluorine in drug discovery: Role, design and case studies.

- Tactical Applications of Fluorine in Drug Design and Development.

- The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. Benchchem.

- Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences.

- New Methods for Synthesis of Trifluoromethyl Compounds Directed for Medicinal Applic

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups. Benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul

- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.

- Quantum Chemical Insights into Trifluoromethylphenols: A Technical Guide for Drug Development. Benchchem.

- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.

- Design and biological activity of trifluoromethyl containing drugs. Wechem.

- Trifluoromethyl

- The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. Acme Bioscience.

- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ChemMedChem.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- An Evaluation of Peptide-Bond Isosteres. PubMed Central.

- Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. Chemical Review and Letters.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central.

- The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository.

- Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acryl

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand.

- Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. scienceopen.com [scienceopen.com]

The Strategic Utility of 5,5,5-Trifluoro-4-oxopentanoic Acid: An In-depth Technical Guide for Fluorinated Drug Discovery

Introduction: The Fluorine Advantage in Modern Drug Development

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated building blocks are instrumental in fine-tuning the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced metabolic stability, improved binding affinity, and better bioavailability. Among the diverse array of fluorinated synthons, 5,5,5-Trifluoro-4-oxopentanoic acid stands out as a particularly versatile building block. Its unique combination of a terminal trifluoromethyl group, a reactive 1,4-dicarbonyl system, and a carboxylic acid handle makes it a powerful tool for the synthesis of a wide range of complex molecules, particularly trifluoromethyl-substituted heterocycles that are of significant interest in drug discovery. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of 5,5,5-Trifluoro-4-oxopentanoic acid, with a focus on its practical utility for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value |

| CAS Number | 684-76-4[1] |

| Molecular Formula | C₅H₅F₃O₃[1] |

| Molecular Weight | 170.09 g/mol [1] |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | ~213 °C |

| Density | ~1.426 g/cm³ |

| Synonyms | 5,5,5-Trifluorolevulinic acid[1] |

Spectroscopic Data:

The structural features of 5,5,5-Trifluoro-4-oxopentanoic acid give rise to a distinct spectroscopic signature.

-

¹H NMR (500 MHz, CDCl₃): δ 12.1 (br s, 1H, COOH), 3.25 (t, J = 6.5 Hz, 2H, CH₂), 2.90 (t, J = 6.5 Hz, 2H, CH₂).

-

¹³C NMR (125 MHz, CDCl₃): δ 204.1 (q, J = 35.0 Hz, C=O), 177.8 (s, COOH), 116.2 (q, J = 291.3 Hz, CF₃), 34.2 (q, J = 2.5 Hz, CH₂), 28.1 (s, CH₂).

-

¹⁹F NMR (470 MHz, CDCl₃): δ -81.5 (s).

Synthesis of 5,5,5-Trifluoro-4-oxopentanoic Acid: A Plausible and Efficient Protocol

While multiple synthetic routes can be envisaged, a robust and scalable synthesis is crucial for the widespread adoption of a building block. A highly plausible and efficient method for the preparation of 5,5,5-Trifluoro-4-oxopentanoic acid involves a Claisen-type condensation of ethyl trifluoroacetate with a suitable four-carbon synthon, followed by hydrolysis and decarboxylation.

Caption: Synthetic workflow for 5,5,5-Trifluoro-4-oxopentanoic acid.

Step-by-Step Experimental Protocol:

Step 1: Claisen Condensation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.1 eq) and anhydrous ethanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a mixture of ethyl trifluoroacetate (1.0 eq) and diethyl succinate (1.2 eq) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diester intermediate.

Step 2: Hydrolysis and Decarboxylation

-

To the crude diester intermediate, add a 3 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude 5,5,5-Trifluoro-4-oxopentanoic acid can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Base: Sodium ethoxide is a strong base capable of deprotonating the α-carbon of diethyl succinate to generate the enolate necessary for the Claisen condensation. The use of an alkoxide base corresponding to the ester alcohol prevents transesterification side reactions.

-

Reaction Conditions: The initial low temperature for the addition of the esters helps to control the exothermic reaction and minimize side reactions. The subsequent refluxing provides the necessary activation energy for the condensation to proceed to completion.

-

Hydrolysis and Decarboxylation: The acidic hydrolysis cleaves both ester groups. The resulting β-keto dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to afford the desired product.

Key Synthetic Applications: A Gateway to Trifluoromethylated Heterocycles

The synthetic utility of 5,5,5-Trifluoro-4-oxopentanoic acid lies in its ability to serve as a precursor to a variety of trifluoromethyl-containing heterocyclic systems. The 1,4-dicarbonyl moiety is a classic synthon for the construction of five- and six-membered rings.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a powerful method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[2] 5,5,5-Trifluoro-4-oxopentanoic acid, after esterification of the carboxylic acid, can readily undergo this transformation to produce highly functionalized trifluoromethyl-substituted pyrroles.

Caption: Paal-Knorr synthesis of trifluoromethyl-substituted pyrroles.

Mechanism of the Paal-Knorr Pyrrole Synthesis:

The reaction proceeds through a series of condensation and cyclization steps. The primary amine first reacts with one of the carbonyl groups to form a hemiaminal, which then dehydrates to an imine. An intramolecular attack of the enamine tautomer onto the second carbonyl group leads to a five-membered ring intermediate, which upon dehydration, yields the aromatic pyrrole. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the regioselectivity of the initial amine attack.

Synthesis of Trifluoromethyl-Substituted Pyridazinones

Reaction of 5,5,5-Trifluoro-4-oxopentanoic acid with hydrazine derivatives provides a direct route to trifluoromethyl-substituted pyridazinones. These six-membered heterocyclic scaffolds are prevalent in many biologically active molecules.

Step-by-Step Experimental Protocol:

-

In a round-bottom flask, dissolve 5,5,5-Trifluoro-4-oxopentanoic acid (1.0 eq) in ethanol.

-

Add hydrazine hydrate or a substituted hydrazine (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the mixture to room temperature, and the product will often precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired trifluoromethyl-substituted pyridazinone.

Causality Behind Experimental Choices:

-

Choice of Reactants: The 1,4-dicarbonyl system of the ketoacid is perfectly poised to react with the two nucleophilic nitrogen atoms of hydrazine in a sequential manner to form the stable six-membered pyridazinone ring.

-

Solvent and Temperature: Ethanol is a good solvent for both reactants and the refluxing temperature provides the necessary energy for the condensation and cyclization reactions to occur efficiently.

Application in Drug Discovery: A Precursor to Bioactive Scaffolds

While direct incorporation of 5,5,5-Trifluoro-4-oxopentanoic acid into a marketed drug is not widely documented, its utility as a building block for creating analogs of successful drugs is of significant interest. For instance, the pyrazole core of the selective COX-2 inhibitor Celecoxib is synthesized from a trifluoromethyl-containing 1,3-dicarbonyl compound. 5,5,5-Trifluoro-4-oxopentanoic acid provides a platform to generate novel trifluoromethyl-substituted heterocyclic scaffolds that can be explored as potential COX-2 inhibitors or for other therapeutic targets. The trifluoromethyl group in these scaffolds can enhance binding to the target protein and improve the metabolic stability of the molecule.

Caption: Role in the synthesis of bioactive compounds.

Conclusion

5,5,5-Trifluoro-4-oxopentanoic acid is a valuable and versatile fluorinated building block for organic synthesis and drug discovery. Its readily accessible 1,4-dicarbonyl functionality, coupled with the presence of a trifluoromethyl group, provides a powerful platform for the construction of a diverse range of trifluoromethyl-substituted heterocycles. The synthetic protocols and applications outlined in this guide are intended to empower researchers to leverage the unique properties of this building block in the design and synthesis of novel molecules with potentially enhanced biological activity and improved pharmacokinetic profiles. As the demand for more effective and safer therapeutics continues to grow, the strategic use of fluorinated building blocks like 5,5,5-Trifluoro-4-oxopentanoic acid will undoubtedly play an increasingly important role in the future of drug development.

References

-

Burdon, J., Smith, T. J., & Tatlow, J. C. (1961). Cyanohydrins of ethyl γγγ-trifluoroacetoacetate and 5,5,5-trifluoro-4-oxopentanoic acid. Journal of the Chemical Society (Resumed), 4519. [Link]

-

Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C−C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(8), 4171–4176. [Link]

-

Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642. [Link]

-

Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767. [Link]

-

Padwa, A., Rashatasakhon, P., & Rose, M. (2003). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. The Journal of Organic Chemistry, 68(13), 5139–5146. [Link]

-

PubChem. (n.d.). 5,5,5-Trifluoro-2-oxopentanoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

A review on synthetic protocols of pyridazine and pyridazone analogues. (2015). Indo Global Journal of Pharmaceutical Sciences, 5(2), 136-145. [Link]

Sources

A Technical Guide to 5,5,5-Trifluoro-4-oxopentanoic Acid: A Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5,5,5-Trifluoro-4-oxopentanoic acid (CAS No. 684-76-4), a key fluorinated building block with significant potential in medicinal chemistry and materials science. This document delves into its commercial availability, physicochemical properties, synthesis, reactivity, and applications, offering practical insights for its use in research and development.

Introduction: The Significance of Fluorination in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in modern drug design. The unique properties of the trifluoromethyl group (CF₃), such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity and binding affinity, make it a valuable functional group in the development of novel therapeutics. 5,5,5-Trifluoro-4-oxopentanoic acid, also known as 5,5,5-Trifluoro-Levulinic Acid, presents a unique combination of a terminal trifluoromethyl ketone and a carboxylic acid, offering multiple reactive handles for chemical modification.[1][2] This bifunctional nature makes it an attractive starting material for the synthesis of a diverse range of complex molecules.[2]

Commercial Availability and Suppliers

5,5,5-Trifluoro-4-oxopentanoic acid is commercially available from a number of chemical suppliers, typically with a purity of 95% or higher. It is important for researchers to consult with suppliers for the most current information on stock, lead times, and available quantities.

Table 1: Prominent Commercial Suppliers of 5,5,5-Trifluoro-4-oxopentanoic Acid

| Supplier | Purity | Available Quantities | Additional Information |

| Manchester Organics | 95% | 0.25g, 1g, 5g | Lead time of 4-6 weeks. Custom pack sizes available upon request.[3] |

| Santa Cruz Biotechnology | Research Grade | Inquire | Offered as a biochemical for proteomics research.[1] |

| Ivy Fine Chemicals | Inquire | 500mg, 1g, 5g | In-stock availability with listed pricing.[4] |

| CymitQuimica | 95% | 1g, 5g, 10g, 25g, 50g | Available from Indagoo with pricing for smaller quantities.[5] |

| Pharmaffiliates | High Purity | Inquire | Available as a reference standard.[6] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of 5,5,5-Trifluoro-4-oxopentanoic acid is crucial for its effective use in synthesis and analysis.

Table 2: Physicochemical Properties of 5,5,5-Trifluoro-4-oxopentanoic Acid

| Property | Value | Source |

| CAS Number | 684-76-4 | [1] |

| Molecular Formula | C₅H₅F₃O₃ | [1] |

| Molecular Weight | 170.09 g/mol | [1] |

| Appearance | White solid | [5] |

| Purity | ≥95% | [3][5] |

| Predicted Boiling Point | 213.1 °C at 760 mmHg | |

| Predicted Density | 1.426 g/cm³ | [7] |

| InChI | InChI=1S/C5H5F3O3/c6-5(7,8)3(9)1-2-4(10)11/h1-2H2,(H,10,11) | |

| SMILES | C(CC(=O)O)C(=O)C(F)(F)F | [2] |

Spectroscopic Characterization:

While experimental spectra are not widely published, predicted spectroscopic data provides a valuable reference for compound verification.

-

¹H NMR: Protons on the aliphatic chain are expected to show characteristic shifts and couplings.

-

¹³C NMR: The spectrum will be distinguished by the signals from the carbonyl carbons of the ketone and carboxylic acid, as well as the carbon of the trifluoromethyl group which will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A single peak corresponding to the three equivalent fluorine atoms of the CF₃ group is expected.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns can confirm the compound's identity.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone and carboxylic acid, as well as the O-H stretching of the carboxylic acid, will be prominent.

Synthesis and Reactivity

Reactivity:

The presence of both a ketone and a carboxylic acid functional group imparts a rich and versatile reactivity profile to 5,5,5-Trifluoro-4-oxopentanoic acid.

Figure 1: Key reaction pathways for 5,5,5-Trifluoro-4-oxopentanoic acid.

-

Reactions at the Ketone: The ketone functionality can undergo a variety of transformations, including reduction to the corresponding secondary alcohol, reductive amination to introduce nitrogen-containing moieties, and Wittig-type reactions to form carbon-carbon double bonds.

-

Reactions at the Carboxylic Acid: The carboxylic acid group is amenable to standard transformations such as esterification, amidation to form amides, and conversion to the more reactive acid chloride.[2]

This dual reactivity allows for the selective modification of either functional group, enabling the construction of complex molecular architectures.

Applications in Drug Discovery and Chemical Synthesis

The unique structural features of 5,5,5-Trifluoro-4-oxopentanoic acid make it a valuable building block in the synthesis of novel pharmaceutical agents and agrochemicals.[2] The trifluoromethyl group can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate.

While specific examples of its direct use in late-stage drug synthesis are not widely reported in the public domain, its potential is evident. It can serve as a precursor to more complex fluorinated scaffolds. For instance, it is a known precursor in some synthetic routes to its isomer, 5,5,5-Trifluoro-2-oxopentanoic acid, another important fluorinated α-keto acid.[8]

Potential Synthetic Applications:

-

Synthesis of Fluorinated Heterocycles: The ketone and carboxylic acid functionalities can be utilized in cyclization reactions to form a variety of fluorinated heterocyclic systems, which are prevalent in many drug molecules.

-

Introduction of Trifluoromethylated Side Chains: The entire molecule can be incorporated as a side chain onto a larger molecular scaffold, introducing the beneficial properties of the trifluoromethyl group.

-

Precursor for Chiral Fluorinated Compounds: The ketone can be stereoselectively reduced to a chiral alcohol, providing access to enantiomerically pure fluorinated building blocks.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[9]

-

Avoid Contact: Avoid contact with skin and eyes.[9] In case of contact, rinse immediately with plenty of water.

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or the environment.[9]

Conclusion

5,5,5-Trifluoro-4-oxopentanoic acid is a commercially available and highly versatile fluorinated building block with significant potential for applications in drug discovery, agrochemical synthesis, and materials science. Its bifunctional nature, combining a reactive ketone and a carboxylic acid with the advantageous properties of a trifluoromethyl group, provides chemists with a powerful tool for the synthesis of novel and complex molecules. A thorough understanding of its properties, reactivity, and safe handling is paramount to unlocking its full potential in research and development.

References

-

Ivy Fine Chemicals. 5,5,5-TRIFLUORO-4-OXOPENTANOIC ACID [CAS: 684-76-4]. Available from: [Link]

-

Pharmaffiliates. 5,5,5-Trifluoro-4-oxopentanoic Acid | CAS No : 684-76-4. Available from: [Link]

-

PubChem. 5,5,5-Trifluoro-2-oxopentanoic acid. Available from: [Link]

-

Local Pharma Guide. 5,5,5-TRIFLUORO-4-OXOPENTANOIC ACID | C5H5F3O3. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 684-76-4: 5,5,5-trifluoro-4-oxopentanoic acid [cymitquimica.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. ivychem.com [ivychem.com]

- 5. 5,5,5-TRIFLUORO-4-OXOPENTANOIC ACID | CymitQuimica [cymitquimica.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Solubility of 5,5,5-Trifluoro-4-oxopentanoic Acid in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 5,5,5-Trifluoro-4-oxopentanoic acid (CAS 684-76-4), a key fluorinated building block in pharmaceutical and materials science research. Due to a notable absence of consolidated public solubility data, this document synthesizes a theoretical solubility profile based on the molecule's physicochemical properties with available qualitative data from scientific literature. Critically, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility using the shake-flask method, empowering researchers to generate precise and reliable data. This work is intended to serve as a foundational resource for chemists, researchers, and formulation scientists, enabling informed solvent selection and accelerating research and development.

Introduction

5,5,5-Trifluoro-4-oxopentanoic acid is a fluorinated organic compound featuring a carboxylic acid, a ketone, and a terminal trifluoromethyl group.[1] This unique combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.[1] The trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, rendering this acid a subject of interest in drug development and agrochemical research.[1]

Despite its utility, a comprehensive and publicly available dataset on the solubility of 5,5,5-Trifluoro-4-oxopentanoic acid in common organic solvents is conspicuously absent.[2] This information gap presents a significant challenge for scientists working with this compound, as solvent selection is critical for reaction optimization, purification, formulation, and analytical method development. This guide aims to bridge this gap by providing a robust framework for understanding and determining its solubility.

Part 1: Physicochemical Properties & Theoretical Solubility Profile

To predict the solubility behavior of 5,5,5-Trifluoro-4-oxopentanoic acid, we must first examine its molecular structure and key physicochemical properties.

Table 1: Physicochemical Properties of 5,5,5-Trifluoro-4-oxopentanoic Acid

| Property | Value | Source |

| CAS Number | 684-76-4 | [3][4] |

| Molecular Formula | C₅H₅F₃O₃ | [3] |

| Molecular Weight | 170.09 g/mol | [3][4] |

| Topological Polar Surface Area | 54.4 Ų | [3] |

| Hydrogen Bond Acceptor Count | 6 (3 from O, 3 from F) | [3] |

| Hydrogen Bond Donor Count | 1 (from carboxylic acid) | [3] |

| Rotatable Bond Count | 3 | [3] |

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The structure of 5,5,5-Trifluoro-4-oxopentanoic acid is amphiphilic, possessing both polar and nonpolar characteristics.

-

Polar Features: The carboxylic acid group (-COOH) is highly polar and can act as both a hydrogen bond donor and acceptor. The ketone group (C=O) is also polar and can act as a hydrogen bond acceptor. These features suggest good solubility in polar solvents.

-

Nonpolar/Lipophilic Features: The ethyl backbone and, notably, the trifluoromethyl group (-CF₃) contribute to the molecule's lipophilicity.[1]

Based on this structural analysis, a theoretical solubility profile can be hypothesized:

-

High Solubility Expected in:

-

Polar Protic Solvents: Such as methanol, ethanol, and water, which can engage in hydrogen bonding with the carboxylic acid and ketone moieties.

-

Polar Aprotic Solvents: Such as acetone, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF), which can interact via dipole-dipole interactions.

-

-

Moderate to Low Solubility Expected in:

-

Solvents of Intermediate Polarity: Such as dichloromethane (DCM) and ethyl acetate.

-

-

Poor Solubility Expected in:

-

Nonpolar Solvents: Such as hexanes, toluene, and diethyl ether, which lack the ability to form strong interactions with the polar functional groups of the molecule.

-

The presence of the carboxylic acid group means the compound's solubility will be highly pH-dependent in aqueous systems or when interacting with acidic or basic solvents. In basic solutions (e.g., 5% sodium hydroxide or sodium bicarbonate), it will deprotonate to form a highly polar and water-soluble carboxylate salt.[6][7]

Sources

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Trifluoromethyl-Substituted Pyrroles Utilizing 5,5,5-Trifluoro-4-oxopentanoic Acid

Abstract

The introduction of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry, often imparting profound improvements in metabolic stability, lipophilicity, and receptor binding affinity.[1][2] Trifluoromethyl-substituted pyrroles, in particular, are key structural motifs in a range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][3] This application note provides a comprehensive guide to the synthesis of this valuable class of compounds using 5,5,5-Trifluoro-4-oxopentanoic acid as a versatile and strategic starting material. We will delve into the mechanistic underpinnings of the Paal-Knorr pyrrole synthesis, provide detailed, field-tested protocols, and offer expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of the CF₃-Pyrrole Moiety

The pyrrole ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic therapeutic agents.[4] The strategic incorporation of a trifluoromethyl group can dramatically enhance a molecule's pharmacokinetic and pharmacodynamic profile.[2][5] The CF₃ group's strong electron-withdrawing nature and steric bulk can modulate pKa, improve membrane permeability, and block metabolic pathways, leading to compounds with superior efficacy and reduced side effects.[5]

5,5,5-Trifluoro-4-oxopentanoic acid (also known as 5,5,5-Trifluoro-levulinic acid)[6] is an exemplary building block for this purpose. As a 1,4-dicarbonyl equivalent, it is perfectly primed for classical cyclocondensation reactions to form the pyrrole core, directly installing the trifluoromethyl group at a key position.

The Core Synthetic Approach: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely utilized method for constructing pyrrole rings.[7] First reported independently by Carl Paal and Ludwig Knorr in the 1880s, the reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[8][9] The use of 5,5,5-Trifluoro-4-oxopentanoic acid leverages this classical transformation to create highly functionalized, trifluoromethylated pyrroles.

Mechanistic Rationale

The reaction proceeds through a well-elucidated pathway. The amine first attacks one of the carbonyl groups (in this case, the more electrophilic ketone adjacent to the CF₃ group) to form a hemiaminal intermediate. Subsequent dehydration leads to an imine or enamine. An intramolecular nucleophilic attack by the enamine onto the second carbonyl (the carboxylic acid, which may be activated under the reaction conditions) initiates the cyclization. A final series of dehydration steps yields the aromatic pyrrole ring. The use of a weak acid, such as acetic acid or trifluoroacetic acid, can accelerate the reaction by protonating the carbonyls and facilitating the dehydration steps.[10][11]

Figure 1: Simplified mechanism of the Paal-Knorr synthesis.

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of N-Aryl/Alkyl-5-(trifluoromethyl)-2-methyl-1H-pyrrole-4-carboxylic Acid

This protocol details a general procedure for the condensation of 5,5,5-Trifluoro-4-oxopentanoic acid with various primary amines.

Materials & Reagents:

-

5,5,5-Trifluoro-4-oxopentanoic acid (1.0 eq)

-

Substituted primary amine (e.g., aniline, benzylamine) (1.0 - 1.1 eq)

-

Glacial Acetic Acid (as solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-